Inositol 1,3-bisphosphate
Overview
Description
Inositol 1,3-Bisphosphate is a member of the inositol phosphate family, which plays a crucial role in various cellular processes. This compound is an intermediate in the inositol phosphate pathway and is involved in signal transduction mechanisms within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Inositol 1,3-Bisphosphate can be synthesized through the dephosphorylation of Inositol 1,3,4-Trisphosphate by type II inositol 1,3,4 trisphosphate 4-phosphatase . The reaction conditions typically involve the use of specific enzymes that facilitate the removal of phosphate groups from the inositol ring.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows biochemical pathways involving enzymatic reactions. These methods ensure high specificity and yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions: Inositol 1,3-Bisphosphate primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role in cellular signaling pathways.
Common Reagents and Conditions: The common reagents used in these reactions include various phosphatases and kinases that add or remove phosphate groups under physiological conditions. The reactions typically occur in aqueous environments at neutral pH.
Major Products: The major products formed from these reactions include other inositol phosphates such as Inositol 1,3,4-Trisphosphate and Inositol 1,4,5-Trisphosphate, which are further involved in cellular signaling pathways .
Scientific Research Applications
Inositol 1,3-Bisphosphate has a wide range of applications in scientific research:
Chemistry: Inositol phosphates, including this compound, are studied for their role in complex biochemical pathways and their potential use in developing new biochemical assays.
Biology: this compound is crucial in cellular signaling, particularly in the regulation of calcium release from intracellular stores. It is involved in various cellular processes such as cell growth, differentiation, and apoptosis .
Medicine: Research into inositol phosphates has implications for understanding diseases related to cellular signaling dysregulation, such as cancer and metabolic disorders. This compound and its derivatives are being explored for their therapeutic potential .
Industry: Inositol phosphates are used in the development of biochemical reagents and diagnostic tools. Their role in signal transduction makes them valuable in various industrial applications related to biotechnology and pharmaceuticals .
Mechanism of Action
Inositol 1,3-Bisphosphate exerts its effects by participating in the inositol-phospholipid signaling pathway. It is produced through the dephosphorylation of Inositol 1,3,4-Trisphosphate and can further be converted into other inositol phosphates. These compounds interact with specific receptors and enzymes, modulating intracellular calcium levels and other signaling pathways .
Comparison with Similar Compounds
- Inositol 1,4-Bisphosphate
- Inositol 1,3,4-Trisphosphate
- Inositol 1,4,5-Trisphosphate
- Inositol Hexaphosphate (Phytic Acid)
Comparison: Inositol 1,3-Bisphosphate is unique in its specific role as an intermediate in the inositol phosphate pathway. While other inositol phosphates like Inositol 1,4,5-Trisphosphate are directly involved in calcium release, this compound serves as a precursor, highlighting its importance in the sequential phosphorylation and dephosphorylation reactions that regulate cellular functions .
Properties
IUPAC Name |
[(1S,2R,4S,5R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16/h1-10H,(H2,11,12,13)(H2,14,15,16)/t1?,2-,3+,4?,5+,6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVHMWJJTITUGO-WJPCITMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O12P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869397 | |
Record name | Inositol 1,3-bisphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103597-56-4 | |
Record name | Inositol 1,3-bisphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103597564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Inositol 1,3-bisphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.